molecular formula C12H12N4O2 B14579577 N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)benzamide CAS No. 61581-37-1

N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)benzamide

Cat. No.: B14579577
CAS No.: 61581-37-1
M. Wt: 244.25 g/mol
InChI Key: WYAMPNBEPJCBOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)benzamide: is a compound that features a benzamide group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)benzamide typically involves the reaction of 2-amino-5-hydroxy-6-methylpyrimidine with benzoyl chloride under basic conditions. The reaction is carried out in a solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the pyrimidine ring.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.

    Substitution: The amino group on the pyrimidine ring can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms of the compound with modified carbonyl groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in hydrogen bonding and other interactions that stabilize its binding to the target.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-hydroxy-6-methylpyrimidine: Shares the pyrimidine core but lacks the benzamide group.

    4-Amino-5-hydroxymethyl-2-methylpyrimidine: Another pyrimidine derivative with different substituents.

Uniqueness

N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)benzamide is unique due to the presence of both the benzamide and pyrimidine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

CAS No.

61581-37-1

Molecular Formula

C12H12N4O2

Molecular Weight

244.25 g/mol

IUPAC Name

N-(2-amino-5-hydroxy-6-methylpyrimidin-4-yl)benzamide

InChI

InChI=1S/C12H12N4O2/c1-7-9(17)10(16-12(13)14-7)15-11(18)8-5-3-2-4-6-8/h2-6,17H,1H3,(H3,13,14,15,16,18)

InChI Key

WYAMPNBEPJCBOD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)NC(=O)C2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.